4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol

Estrogen receptor Ligand-binding dynamics X-ray crystallography

4-[1-Butyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol (CAS 1255706-36-5, PDB ligand code 1GQ, MW 350.335 Da, formula C₁₈H₁₇F₃N₂O₂) is a synthetic non-steroidal estrogen receptor alpha (ERα) ligand belonging to the 4-(indazol-3-yl)benzene-1,3-diol chemotype. This compound, designated 'Dynamic WAY derivative 4a,' was developed and characterized as part of a systematic study of ligand-binding dynamics at ERα published in Nature Chemical Biology.

Molecular Formula C18H17F3N2O2
Molecular Weight 350.3 g/mol
Cat. No. B15174292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol
Molecular FormulaC18H17F3N2O2
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C18H17F3N2O2/c1-2-3-9-23-17-13(5-4-6-14(17)18(19,20)21)16(22-23)12-8-7-11(24)10-15(12)25/h4-8,10,24-25H,2-3,9H2,1H3
InChIKeySIJXMCUKTHJMFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-Butyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol (CAS 1255706-36-5): A Dynamic ERα Ligand with Differentiated Signaling Pharmacology


4-[1-Butyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol (CAS 1255706-36-5, PDB ligand code 1GQ, MW 350.335 Da, formula C₁₈H₁₇F₃N₂O₂) is a synthetic non-steroidal estrogen receptor alpha (ERα) ligand belonging to the 4-(indazol-3-yl)benzene-1,3-diol chemotype [1]. This compound, designated 'Dynamic WAY derivative 4a,' was developed and characterized as part of a systematic study of ligand-binding dynamics at ERα published in Nature Chemical Biology [2]. Its defining feature is the ability to sample multiple binding orientations within the ERα ligand-binding pocket ('dynamic' binding), a property that fundamentally distinguishes it from its constitutional isomer 7b (PDB 4IW6, ligand 1GU), which is constrained to a single binding orientation [2][3].

Why 4-[1-Butyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol Cannot Be Replaced by its Constrained Isomer or Other In-Class Indazole ERα Ligands


Within the 4-(indazol-3-yl)benzene-1,3-diol chemotype, subtle changes in N-alkyl substitution produce fundamentally divergent pharmacological profiles through control of ligand-binding dynamics [1]. The target compound (4a) bears an N1-butyl substituent that permits the ligand to adopt multiple orientations within the ERα ligand-binding pocket—a property termed 'dynamic binding.' Its closest constitutional isomer, compound 7b (4-[2-(but-3-en-1-yl)-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol), differs only in the position and nature of the alkyl chain (N2-butenyl vs. N1-butyl), yet this single change constrains the ligand to a single binding orientation [2]. These two classes—dynamic vs. constrained—produce identical average proliferative effects but engage entirely different signaling architectures: constrained ligands activate canonical ERα pathways (GREB1 induction, coactivator recruitment), while dynamic ligands rewire signaling through a DNA-binding domain (DBD)-dependent mechanism and exhibit enhanced anti-inflammatory activity [1][3]. Consequently, substituting compound 4a with 7b or another constrained indazole ERα ligand would yield a different mechanistic and phenotypic fingerprint, making generic substitution scientifically invalid for applications where signaling pathway selectivity matters.

Quantitative Differentiation Evidence for 4-[1-Butyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol vs. Closest Analogs


Binding Orientation Dynamics: N1-Butyl (Dynamic) vs. N2-Butenyl (Constrained) Isomer Pair

Compound 4a (N1-butyl substitution) binds ERα in multiple orientations, a property termed 'dynamic binding,' whereas its constitutional isomer compound 7b (N2-butenyl substitution) is constrained to a single binding orientation. This was demonstrated by X-ray crystallography: 4a co-crystallized with ERα LBD (PDB 4IUI) reveals conformational heterogeneity, while 7b (PDB 4IW6) shows a single defined pose [1][2]. The dynamic binding property was independently verified by NMR spectroscopy for related WAY derivatives in this series [3].

Estrogen receptor Ligand-binding dynamics X-ray crystallography Allosteric signaling

DBD-Dependent Transcriptional Activation: Dynamic Ligand 4a Requires the DNA-Binding Domain for Gene Activation

In reporter gene assays comparing full-length ERα, ERα-DBD-LBD, and isolated ERα-LBD constructs, dynamic ligands including compound 4a showed no activity on the isolated LBD (Gal4-DBD fusion), indicating an absolute requirement for the DNA-binding domain (DBD) or adjacent hinge region for transcriptional activation. In contrast, constrained ligands (including compound 7b) activated transcription through the LBD alone, similar to estradiol [1]. This was a class-level finding reproducible across multiple dynamic/constrained isomer pairs.

Transcriptional activation DNA-binding domain dependence ERα domain usage Reporter gene assay

Enhanced Anti-Inflammatory Activity: IL-6 Suppression by Dynamic vs. Constrained Ligands

Dynamic ligands displayed greater suppression of TNFα-stimulated interleukin-6 (IL-6) secretion compared to their constrained isomer counterparts, a hallmark of ERα-mediated anti-inflammatory response. The paper reports that for each dynamic/constrained isomer pair tested, the dynamic ligand showed greater IL-6 suppression, and this class-specific difference was statistically significant [1]. The anti-inflammatory effect was clearly ER-mediated [1]. While exact IL-6 suppression IC₅₀ values for compound 4a are not reported in the main text, the parent compound WAY-169916 has a reported NF-κB inhibition IC₅₀ of 93 nM in HAECT-1 cells [2].

Anti-inflammatory activity IL-6 suppression TNFα-stimulated cytokine NF-κB transrepression

Signaling Pathway Rewiring: Dynamic Ligands Decouple Proliferation from Canonical GREB1/Coactivator Pathways

Linear regression analysis (R² heat map) comparing proliferation with biochemical and transcriptional assays revealed that constrained ligands conform to the canonical ERα signaling model (proliferation correlated with GREB1 induction and coactivator recruitment). In contrast, dynamic ligands including compound 4a showed a loss or inversion of nearly all canonical relationships: proliferation was no longer correlated with GREB1, coactivator recruitment, or reporter gene activation. Instead, DNA binding became the primary correlate of proliferation [1]. This represents a fundamental rewiring of ERα signaling architecture driven by ligand dynamics.

Signaling rewiring GREB1 gene Proliferation mechanism Coactivator recruitment

Chemical Scaffold Identity: N1-Butyl Substitution Pattern Defines the Dynamic Ligand Class

The defining structural feature of compound 4a is the N1-butyl substitution on the indazole core combined with a 7-trifluoromethyl group and a benzene-1,3-diol moiety at the 3-position. The critical regioisomeric distinction is between N1-alkylation (dynamic series) and N2-alkylation (constrained series): N1-substituted indazoles (4a, 5a) permit dynamic binding, while N2-substituted isomers (7b, 5b) restrict the ligand to a single orientation [1]. The parent scaffold, WAY-169916 (N1-(3-methylbut-2-en-1-yl) substitution), is also an N1-substituted dynamic ligand with documented ERα/ERβ binding (IC₅₀ = 3 nM) and anti-inflammatory activity [2].

Structure-activity relationship N-alkyl substitution Indazole regioisomerism Chemical identity verification

Recommended Application Scenarios for 4-[1-Butyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol Based on Differentiated Evidence


Investigating Ligand-Binding Dynamics as a Determinant of ERα Signaling Pathway Selection

Compound 4a is the optimal choice for experiments requiring a structurally defined dynamic ERα ligand with crystallographically validated multi-pose binding. Its co-crystal structure with ERα LBD (PDB 4IUI, 2.30 Å resolution) provides a direct structural reference for molecular dynamics simulations, docking studies, or structure-based design of dynamic ligands [1]. The constrained isomer 7b (PDB 4IW6, 1.98 Å) serves as the matched control for isolating the effect of binding dynamics on signaling output [2].

Probing DBD-Dependent vs. AF2-Dependent Transcriptional Mechanisms at ERα

For studies dissecting ERα domain usage in transcriptional activation, compound 4a provides a tool that requires the DNA-binding domain (DBD) for gene activation—unlike constrained isomers or estradiol, which function through AF2 alone. This DBD-dependence, demonstrated in ERE-luciferase reporter assays across multiple cell types (breast, liver, uterine), makes 4a valuable for investigating interdomain communication within ERα and the role of the DBD/hinge region in allosteric signaling [1].

Anti-Inflammatory ERα Signaling with Reduced Proliferative Coupling

Compound 4a is suited for applications exploring the therapeutic window between ERα-mediated anti-inflammatory effects and proliferative signaling. The dynamic ligand class, including 4a, enhances suppression of TNFα-stimulated IL-6 secretion while decoupling proliferation from canonical GREB1/coactivator pathways—a signaling rewiring not achievable with constrained isomers [1]. Researchers investigating pathway-selective ER modulators for inflammatory conditions should prioritize the N1-alkyl dynamic scaffold over N2-alkyl constrained analogs.

Chemical Biology Tool Compound for ERα Allosteric Signaling Studies

As a member of the WAY-169916 derivative series, compound 4a belongs to a well-characterized set of dynamic/constrained isomer pairs that collectively established the principle that ligand-binding dynamics act as a mechanism to titrate allosteric signaling output [1][2]. For systematic studies of ERα allostery, 4a serves as a representative N1-butyl dynamic ligand within a broader panel that includes varying R-group sizes, enabling SAR analysis of how N1-substituent bulk affects the dynamic-to-constrained signaling ratio [1].

Quote Request

Request a Quote for 4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.